4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
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Overview
Description
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and two pyridine rings. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of Pyridine Rings: The pyridine rings are attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biological Studies: The compound is studied for its potential neuroprotective effects and its ability to modulate oxidative stress and inflammation.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase.
Pathways Involved: It modulates the oxidative stress response by reducing reactive oxygen species (ROS) levels and enhancing the glutathione system.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar antioxidant and neuroprotective properties.
1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazole-1-ylmethyl)pentane-3-ol: Another triazole derivative with antifungal activity.
Uniqueness
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is unique due to its specific combination of a triazole ring, chlorophenyl group, and two pyridine rings, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
55391-40-7 |
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Molecular Formula |
C19H14ClN5 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H14ClN5/c20-17-3-1-2-14(12-17)13-25-19(16-6-10-22-11-7-16)23-18(24-25)15-4-8-21-9-5-15/h1-12H,13H2 |
InChI Key |
OGCBJGHZZNRCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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